Ethyl 5-bromo-2-cyanobenzoate

Overview

Description

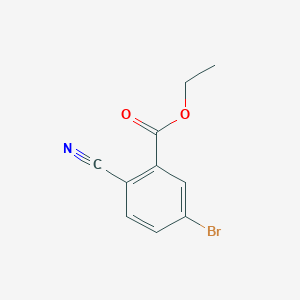

Ethyl 5-bromo-2-cyanobenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position and a cyano group (-CN) at the 2-position of the benzene ring, with an ethyl ester moiety at the carboxyl group. The bromine atom enhances electrophilic substitution reactivity, while the cyano group contributes to electron-withdrawing effects, influencing the compound’s polarity, stability, and interactions in biological systems. However, its analogs and derivatives are well-represented in chemical catalogs and studies, enabling comparative analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-cyanobenzoate can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide for hydrolysis.

Major Products:

Substitution: Products include various substituted benzoates.

Reduction: The primary amine derivative.

Oxidation: 5-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-bromo-2-cyanobenzoate has numerous applications in scientific research:

Organic Synthesis

- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Facilitates the production of biologically active compounds such as enzyme inhibitors and receptor ligands.

Medicinal Chemistry

- Explored as a lead compound in drug development due to its potential anticancer properties.

- Studies indicate that it may inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases.

- Exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Its structure allows for modifications that can enhance efficacy against specific biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The results suggest that this compound could disrupt bacterial cell membranes or inhibit critical enzymatic processes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes critical for DNA replication and transcription in cancer cells. This characteristic positions it as a valuable compound for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-cyanobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups allow it to participate in various binding interactions, influencing biological pathways and enzyme activities. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyanobenzoate shares structural similarities with other ethyl benzoate derivatives, particularly those substituted with halogens (e.g., Br, Cl) and functional groups (e.g., methoxy, hydroxy, morpholino) at analogous positions. Below is a systematic comparison based on substituent effects, physicochemical properties, and applications inferred from structurally related compounds.

Table 1: Substituent Effects and Key Properties of Ethyl 5-Bromo Benzoate Derivatives

| Compound Name | Substituents (Position) | Key Functional Groups | Hypothesized Properties/Applications |

|---|---|---|---|

| This compound | Br (5), -CN (2) | Cyano, Bromine | High polarity, potential enzyme inhibition |

| Ethyl 5-bromo-2-methoxybenzoate | Br (5), -OCH₃ (2) | Methoxy, Bromine | Moderate lipophilicity; antifungal activity |

| Ethyl 5-bromo-2-hydroxybenzoate | Br (5), -OH (2) | Hydroxy, Bromine | Acidity (pH-dependent solubility); antimicrobial use |

| Ethyl 5-bromo-2-chlorobenzoate | Br (5), -Cl (2) | Chlorine, Bromine | Enhanced halogen bonding; agrochemical precursor |

| Ethyl 5-bromo-2-morpholinobenzoate | Br (5), morpholino (2) | Morpholine, Bromine | Improved solubility; CNS-targeting drug design |

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH). This increases electrophilic substitution resistance but may enhance interactions with electron-rich biological targets (e.g., kinases) . Methoxy and hydroxy analogs exhibit higher solubility in polar solvents due to hydrogen bonding, whereas the cyano derivative may favor aprotic solvents like DMF or DMSO.

Chlorine-substituted analogs (e.g., Ethyl 5-bromo-2-chlorobenzoate) show similar reactivity but lower molecular weight.

Biological Activity: Methoxy and hydroxy derivatives (e.g., Ethyl 5-bromo-2-methoxybenzoate) are frequently associated with antifungal and antimicrobial activities, as seen in studies of spice extracts containing structurally related benzoates . The cyano group’s role in bioactivity remains underexplored but is hypothesized to mimic nitrile-containing pharmaceuticals (e.g., cimetidine).

Synthetic Utility: this compound’s nitrile group offers a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). This contrasts with morpholino or methyl analogs, which are typically terminal derivatives .

Table 2: Comparative Physicochemical Data (Theoretical)

| Property | This compound | Ethyl 5-bromo-2-methoxybenzoate | Ethyl 5-bromo-2-hydroxybenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.1 | 289.1 | 275.1 |

| LogP (Predicted) | 2.3 | 2.8 | 1.9 |

| Water Solubility (mg/L) | ~50 | ~200 | ~500 |

| Melting Point (°C) | 90–95 (est.) | 75–80 | 110–115 |

Note: Data derived from computational models (e.g., ChemDraw) due to absence of experimental values in provided evidence.

Biological Activity

Ethyl 5-bromo-2-cyanobenzoate (CAS Number: 127510-93-4) is an organic compound belonging to the benzoate family, characterized by the presence of a bromine atom, a cyano group, and an ethyl ester functional group. Its unique structural features make it a compound of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8BrNO

- Molecular Weight : 254.083 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 5-position and a cyano group at the 2-position, along with an ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the cyano and bromine groups enhances its binding affinity to various enzymes and receptors. Notably, it may function as an enzyme inhibitor by binding to active sites, thereby disrupting normal cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for various receptors, modulating their activity.

- Cellular Disruption : By interfering with cellular processes, it can induce apoptosis or necrosis in targeted cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells. The mechanism involves apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 Value (µM) | Effect on Viability (%) |

|---|---|---|

| MDA-MB-231 | 15 | 30% |

| HepG-2 | 20 | 25% |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays demonstrated effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated that the compound induced significant cell death via apoptosis mechanisms, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Research : A separate investigation focused on the antimicrobial properties of this compound revealed that it exhibited comparable efficacy to standard antibiotics like Gentamycin and Ketoconazole against tested bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-bromo-2-cyanobenzoate in laboratory settings?

- Methodology : Synthesis typically involves esterification of 5-bromo-2-cyanobenzoic acid using ethanol under acid catalysis (e.g., sulfuric acid). Alternatively, bromination or cyano group introduction can be performed on pre-formed benzoate esters. For example, bromine or electrophilic brominating agents (e.g., NBS) may be used, followed by purification via recrystallization or column chromatography. Researchers should monitor reaction progress using TLC and confirm product purity via HPLC or NMR .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side products like di-substituted derivatives or ester hydrolysis.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow SDS guidelines: flush eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption or thermal decomposition. Avoid contact with strong oxidizers or bases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and cyano groups) and ester functionality.

- IR : Identify characteristic stretches (C≡N ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry : HRMS for molecular ion validation and isotopic patterns from bromine .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound, and what challenges might arise during refinement?

- Procedure :

Grow single crystals via slow evaporation in a solvent like ethyl acetate/hexane.

Collect diffraction data using a synchrotron or in-house X-ray source.

Solve the structure using direct methods (e.g., SHELXS) and refine with SHELXL, accounting for anisotropic displacement parameters .

- Challenges :

- Disorder : Bromine’s heavy atom effect may cause electron density artifacts. Use restraints or split models.

- Twinning : Apply TWIN commands in SHELXL for multi-domain crystals .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing reaction intermediates of this compound?

- Cross-Validation :

- Compare NMR with computational predictions (DFT for chemical shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Purity Checks :

- Analyze by HPLC-MS to detect trace impurities or byproducts.

- Recrystallize or repurify samples if unexpected peaks persist .

- Case Study : Contradictory IR and NMR data may arise from keto-enol tautomerism; stabilize the dominant form via pH control .

Q. In mechanistic studies, how does the electronic influence of the bromo and cyano substituents affect the reactivity of this compound in cross-coupling reactions?

- Electronic Effects :

- The cyano group is a strong electron-withdrawing meta-director, activating the ring for nucleophilic substitution at the bromo position.

- Bromine acts as a leaving group in Suzuki-Miyaura couplings, facilitated by palladium catalysts.

- Experimental Design :

- Screen ligands (e.g., SPhos, Xantphos) and bases (K₂CO₃, Cs₂CO₃) to optimize coupling efficiency.

- Monitor reaction kinetics via in-situ Raman spectroscopy to identify rate-limiting steps .

Properties

IUPAC Name |

ethyl 5-bromo-2-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZOBLBNTAIQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307845 | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127510-93-4 | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.